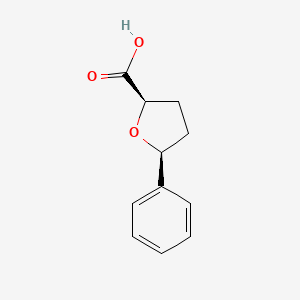
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative with a unique structure characterized by a dimethylamino group and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of keto acids, where a chiral catalyst is used to introduce the dimethylamino group . Another approach is the enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
化学反応の分析
Types of Reactions
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
科学的研究の応用
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
作用機序
The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active products . Additionally, its dimethylamino group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
(2S)-2-(dimethylamino)-3-methylbutanoic acid: Similar structure but with a different substitution pattern.
(2S)-2-(dimethylamino)-3,3-dimethylpentanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a tert-butyl group.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethylbutan-1-ol", "dimethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "sodium sulfate", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2,3-dimethylbutan-1-ol to 2,3-dimethylbutanal using sodium hydride and methyl iodide", "Step 2: Conversion of 2,3-dimethylbutanal to 2,3-dimethylbutanoic acid using sodium hydroxide and hydrochloric acid", "Step 3: Conversion of 2,3-dimethylbutanoic acid to its methyl ester using methanol and sulfuric acid", "Step 4: Conversion of 2,3-dimethylbutanoic acid methyl ester to (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid using dimethylamine, acetic anhydride, and pyridine", "Step 5: Purification of the final product using ethanol, sodium bicarbonate, and sodium sulfate" ] } | |
CAS番号 |
1429301-82-5 |
分子式 |
C8H17NO2 |
分子量 |
159.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



